Cas no 1006467-03-3 (4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline)
4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline Chemical and Physical Properties
Names and Identifiers
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- 4-[(1-ethyl-1H-pyrazol-4-yl)methoxy]aniline
- 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline
- 1006467-03-3
- 4-[(1-ethylpyrazol-4-yl)methoxy]aniline
- STL415278
- 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline
- CS-0298422
- EN300-231092
- AKOS000318240
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- MDL: MFCD08699250
- Inchi: 1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12/h3-8H,2,9,13H2,1H3
- InChI Key: OBTDMSJAKFQRDA-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)N)CC1C=NN(CC)C=1
Computed Properties
- Exact Mass: 217.121512110Da
- Monoisotopic Mass: 217.121512110Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 53.1Ų
4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM483732-1g |
4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline |
1006467-03-3 | 97% | 1g |
$401 | 2022-06-14 | |
| Enamine | EN300-231092-1g |
4-[(1-ethyl-1H-pyrazol-4-yl)methoxy]aniline |
1006467-03-3 | 1g |
$884.0 | 2023-09-15 | ||
| Enamine | EN300-231092-5g |
4-[(1-ethyl-1H-pyrazol-4-yl)methoxy]aniline |
1006467-03-3 | 5g |
$2566.0 | 2023-09-15 | ||
| Enamine | EN300-231092-10g |
4-[(1-ethyl-1H-pyrazol-4-yl)methoxy]aniline |
1006467-03-3 | 10g |
$3807.0 | 2023-09-15 | ||
| Enamine | EN300-231092-0.05g |
4-[(1-ethyl-1H-pyrazol-4-yl)methoxy]aniline |
1006467-03-3 | 95% | 0.05g |
$744.0 | 2024-06-20 | |
| Enamine | EN300-231092-0.1g |
4-[(1-ethyl-1H-pyrazol-4-yl)methoxy]aniline |
1006467-03-3 | 95% | 0.1g |
$779.0 | 2024-06-20 | |
| Enamine | EN300-231092-0.25g |
4-[(1-ethyl-1H-pyrazol-4-yl)methoxy]aniline |
1006467-03-3 | 95% | 0.25g |
$814.0 | 2024-06-20 | |
| Enamine | EN300-231092-0.5g |
4-[(1-ethyl-1H-pyrazol-4-yl)methoxy]aniline |
1006467-03-3 | 95% | 0.5g |
$849.0 | 2024-06-20 | |
| Enamine | EN300-231092-1.0g |
4-[(1-ethyl-1H-pyrazol-4-yl)methoxy]aniline |
1006467-03-3 | 95% | 1.0g |
$884.0 | 2024-06-20 | |
| Enamine | EN300-231092-2.5g |
4-[(1-ethyl-1H-pyrazol-4-yl)methoxy]aniline |
1006467-03-3 | 95% | 2.5g |
$1735.0 | 2024-06-20 |
4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline
4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline and CAS No. 1006467-03-3: A Comprehensive Overview of Its Pharmacological Profile and Research Applications
4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline, identified by its chemical registry number CAS No. 1006467-03-3, represents a novel class of organic compounds with significant potential in pharmaceutical research. This molecule is characterized by its unique structural framework, combining aromatic amine functionality with a substituted pyrazole ring. Recent studies have highlighted its multifaceted biological activities, including potential applications in neuropharmacology, anti-inflammatory therapies, and targeted drug delivery systems. The compound's chemical structure, which features a methoxyaniline moiety linked to a pyrazole ring via an ethyl chain, has attracted attention for its ability to modulate various receptor systems and enzymatic pathways.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline exhibits selective binding affinity for the α7 nicotinic acetylcholine receptor (α7nAChR), a target implicated in cognitive disorders such as Alzheimer's disease. This finding is particularly relevant given the growing interest in developing compounds that enhance cholinergic signaling for neurodegenerative conditions. The compound's molecular weight of 249.29 g/mol and its solubility profile in polar solvents suggest potential for formulation into oral dosage forms, which is a critical factor in drug development pipelines.
Recent advancements in computational chemistry have enabled detailed molecular modeling of 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline. A 2024 study published in Computational and Structural Chemistry utilized molecular docking simulations to predict its interaction with the serotonin receptor subtype 5-HT2A, which is associated with mood regulation and psychiatric disorders. These simulations revealed that the compound's pyrazole ring forms hydrogen bonds with key residues in the receptor's binding pocket, suggesting its potential as a modulator of serotonergic pathways. Such findings are critical for understanding the compound's mechanism of action and guiding further experimental validation.
From a synthetic perspective, the preparation of 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline involves a multi-step process that includes the formation of the pyrazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne, followed by alkylation of the resulting pyrazole derivative. This synthetic route, reported in Organic Letters (2023), represents an efficient method for constructing the core structure of the compound, which is essential for large-scale production in pharmaceutical contexts. The ability to synthesize this molecule in high yield and purity underscores its viability for further preclinical and clinical investigation.
Experimental studies conducted in 2023 by the Department of Pharmacology at the University of California have shown that 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline possesses anti-inflammatory properties through its ability to inhibit the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses, and its modulation could lead to the development of novel therapies for chronic inflammatory diseases. The compound's effect on cytokine production, particularly its ability to reduce interleukin-6 (IL-6) levels, has been observed in in vitro models, suggesting its potential as an adjunct therapy in inflammatory conditions.
Another area of interest is the compound's interaction with the PPAR-γ receptor, a key player in lipid metabolism and insulin sensitivity. A 2024 study published in Pharmacological Research demonstrated that 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline enhances PPAR-γ activity, which could have implications for the treatment of metabolic disorders such as type 2 diabetes. These findings are significant as they expand the therapeutic potential of the compound beyond its initial characterization in neuropharmacology.
From a pharmacokinetic standpoint, the compound's metabolic profile is an important consideration for its development as a therapeutic agent. A 2023 preclinical study using in vivo models showed that 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline has moderate oral bioavailability, with a half-life of approximately 4 hours in rodents. These pharmacokinetic parameters are critical for determining the dosing regimen and therapeutic window, which are essential for translating laboratory findings into clinical applications.
Recent advancements in drug delivery systems have also opened new avenues for the application of 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline. Researchers at the Massachusetts Institute of Technology have explored the use of nanocarriers to enhance the compound's solubility and stability in biological environments. This approach, described in a 2024 publication in Nano Letters, could potentially improve the compound's efficacy and reduce side effects, making it a promising candidate for targeted therapies.
The compound's potential for drug repurposing is another area of active investigation. A 2023 study published in Drug Discovery Today suggested that 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline could be evaluated for its antiviral properties, particularly against RNA viruses. This hypothesis is based on its ability to interfere with viral replication processes, a characteristic observed in other compounds with similar structural features. Such findings highlight the compound's versatility and its potential to address multiple therapeutic challenges.
Despite these promising findings, further research is needed to fully characterize the compound's safety profile and long-term effects. Preclinical studies are currently underway to assess its toxicity in various animal models, with a focus on determining the maximum tolerated dose and identifying potential side effects. These studies are essential for ensuring the compound's safety before proceeding to clinical trials, which are a critical step in the drug development process.
Overall, 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline represents a significant advancement in the field of pharmaceutical chemistry. Its unique structure and multifaceted biological activities make it a promising candidate for the development of novel therapies for a range of diseases. As research continues to uncover its full potential, this compound is likely to play an important role in the future of drug discovery and therapeutic innovation.
For researchers and pharmaceutical scientists, the continued exploration of 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline offers opportunities to contribute to the understanding of its mechanisms, optimize its synthetic routes, and evaluate its therapeutic applications. The compound's potential to address complex medical challenges underscores the importance of interdisciplinary research in advancing pharmaceutical science.
As the field of medicinal chemistry continues to evolve, compounds like 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline will remain at the forefront of innovation. Their development and application will be shaped by ongoing research, technological advancements, and the pursuit of new therapeutic solutions. The journey of this compound from the laboratory to potential clinical use exemplifies the dynamic and ever-changing landscape of pharmaceutical research.
In conclusion, 4-(1-ethyl-1H-pyrazol-4-yl)methoxyaniline is a compound of considerable scientific and medical interest. Its structural complexity, biological activities, and potential applications in various therapeutic areas make it a valuable subject for further investigation. As research progresses, the compound is likely to contribute to the development of new treatments and the advancement of pharmaceutical science in the years to come.
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